

molecular structure and formula of 3-Acetyl-6-chloropyridazine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetyl-6-chloropyridazine

Cat. No.: B1372438

[Get Quote](#)

An In-depth Technical Guide to **3-Acetyl-6-chloropyridazine**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Acetyl-6-chloropyridazine** (CAS No: 214701-31-2), a pivotal heterocyclic building block in modern organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's fundamental structure, physicochemical properties, and spectroscopic signature. Furthermore, it presents an in-depth, field-proven protocol for its synthesis, explaining the underlying chemical principles and experimental rationale. The guide also explores the compound's reactivity and its established applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents, underscoring its significance in contemporary chemical research.

Introduction

3-Acetyl-6-chloropyridazine is a disubstituted pyridazine derivative that has emerged as a versatile intermediate in synthetic chemistry. Its unique structural arrangement, featuring an electron-deficient pyridazine core functionalized with a reactive chlorine atom and a modifiable acetyl group, makes it a highly valuable precursor for constructing more complex molecular architectures.^[1] The pyridazine moiety is a common scaffold in many biologically active compounds, and the specific substitution pattern of this molecule offers strategic advantages for library synthesis and lead optimization campaigns. This guide aims to consolidate the

essential technical information required for the effective handling, synthesis, and application of **3-Acetyl-6-chloropyridazine** in a research and development setting.

Molecular Structure and Physicochemical Properties

Chemical Formula and Molecular Weight

- Molecular Formula: C₆H₅ClN₂O[2][3]
- Molecular Weight: 156.57 g/mol [2]
- Common Synonyms: 1-(6-Chloropyridazin-3-yl)ethanone[2][4]

Structural Elucidation

The molecular architecture of **3-Acetyl-6-chloropyridazine** consists of a six-membered aromatic pyridazine ring. This heterocyclic core contains two adjacent nitrogen atoms, which significantly influences its electronic properties. The key features are:

- Pyridazine Ring: The two nitrogen atoms are highly electronegative, rendering the ring electron-deficient. This property is fundamental to its reactivity, particularly its susceptibility to nucleophilic attack.
- 6-Chloro Group: The chlorine atom at the C6 position is a good leaving group, making this site the primary target for nucleophilic aromatic substitution (S_nAr) reactions. The electron-deficient nature of the ring facilitates this displacement.[5]
- 3-Acetyl Group: This electron-withdrawing group further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. The ketone functionality also serves as a synthetic handle for a wide array of chemical transformations, such as condensation reactions, reductions, or oxidations.[6]

These features combined create a molecule with distinct and predictable reactivity, allowing for its strategic incorporation into larger, more complex target structures.

Figure 1: Molecular Structure of **3-Acetyl-6-chloropyridazine**.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	214701-31-2	[2] [3] [7]
Appearance	Powder or liquid	[3]
Boiling Point	343.9 °C at 760 mmHg	[2]
Density	1.312 g/cm ³	[2]
Flash Point	161.8 °C	[2]
Purity	Typically ≥96-97%	[2] [3]

Spectroscopic Characterization

Structural confirmation of **3-Acetyl-6-chloropyridazine** relies on standard spectroscopic techniques. The following table outlines the expected characteristic signals, which serve as a benchmark for sample validation.

Technique	Expected Signature
IR Spectroscopy	~1690 cm^{-1} (strong, sharp): C=O stretch of the aryl ketone.~1570 cm^{-1} : C=N stretching of the pyridazine ring.~750-850 cm^{-1} : C-Cl stretching.
^1H NMR	~2.7 ppm (singlet, 3H): Methyl protons (-COCH ₃).~7.8-8.2 ppm (doublet, 1H): Aromatic proton adjacent to the chloro group.~9.2-9.5 ppm (doublet, 1H): Aromatic proton adjacent to the acetyl group.
^{13}C NMR	~25 ppm: Methyl carbon (-COCH ₃).~130-160 ppm: Four distinct aromatic carbon signals.~195 ppm: Carbonyl carbon (C=O).
Mass Spectrometry	Molecular Ion (M ⁺): m/z \approx 156. Isotopic Peak (M+2): m/z \approx 158, with an intensity of ~33% relative to the M ⁺ peak, characteristic of the presence of a single chlorine atom.[2]

Synthesis and Reactivity

Synthetic Strategy

The synthesis of **3-Acetyl-6-chloropyridazine** is most effectively approached via a Friedel-Crafts-type acylation reaction on a suitable pyridazine precursor. The primary challenge lies in controlling the regioselectivity of the acylation. A logical precursor is 3-chloropyridazine, though its synthesis and subsequent acylation can be complex. An alternative and well-documented strategy in related heterocyclic systems involves the acylation of a more readily available starting material. The workflow below illustrates a plausible and robust synthetic route.

[Click to download full resolution via product page](#)

Figure 2: High-level synthetic workflow concept.

Exemplary Synthesis Protocol

This protocol is adapted from established methodologies for the acylation of similar electron-deficient heterocycles and serves as a robust starting point for laboratory synthesis.[\[6\]](#)

Reaction: Friedel-Crafts Acylation of 3-chloropyridazine

Materials:

- 3-chloropyridazine
- Anhydrous Aluminum Chloride (AlCl_3)
- Acetyl Chloride (CH_3COCl)
- Anhydrous Dichloromethane (DCM)
- Ice water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.5 equivalents). Anhydrous DCM is added to create a suspension.
- Catalyst Complexation: The suspension is cooled to 0 °C in an ice bath. Acetyl chloride (1.2 equivalents) is added dropwise via the dropping funnel over 15 minutes.
 - Causality: This step forms the reactive acylium ion complex with the Lewis acid catalyst. The low temperature is critical to control the exothermicity and prevent degradation of the reagents.[\[6\]](#)

- Substrate Addition: A solution of 3-chloropyridazine (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.
- Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
- Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a vigorously stirred mixture of crushed ice and water.
 - Causality: This step quenches the reaction by decomposing the unreacted acetyl chloride and the aluminum chloride catalyst. This process is highly exothermic and must be performed with caution.
- Workup and Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice more with DCM.
- Neutralization and Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
- Drying and Concentration: The organic layer is dried over anhydrous $MgSO_4$, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **3-Acetyl-6-chloropyridazine** is purified by column chromatography on silica gel or by recrystallization to afford the final product.

Chemical Reactivity

The utility of **3-Acetyl-6-chloropyridazine** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is the cornerstone of its application, enabling the introduction of diverse substituents at this position. It is a key substrate for cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.^[8]

- Acetyl Group Transformations: The ketone can undergo a wide range of reactions, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), or conversion to an oxime or hydrazone, providing a secondary point for molecular diversification.

Applications in Research and Development

3-Acetyl-6-chloropyridazine is not an end-product but a critical starting material for high-value chemical targets.

- Medicinal Chemistry: It serves as a scaffold for the synthesis of compounds targeting a range of biological pathways. Its derivatives have been investigated for applications in oncology, central nervous system disorders, and inflammatory conditions. The ability to easily modify both the C6 and C3 positions makes it ideal for generating focused libraries for structure-activity relationship (SAR) studies.[\[1\]](#)
- Agrochemicals: The pyridazine core is present in numerous herbicides and pesticides. **3-Acetyl-6-chloropyridazine** provides a convenient entry point for creating novel pesticide candidates by introducing various toxophoric groups through substitution of the chlorine atom.[\[1\]](#)

Handling and Storage

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[\[3\]](#)
- Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

3-Acetyl-6-chloropyridazine is a high-utility heterocyclic intermediate characterized by a strategically functionalized, electron-deficient core. Its predictable reactivity, particularly the facile displacement of the C6-chloro group and the versatility of the C3-acetyl moiety, establishes it as a powerful tool for synthetic chemists. The robust synthetic protocol and well-defined spectroscopic profile detailed in this guide provide the necessary foundation for its

confident application in the pursuit of novel and complex molecules for the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Acetyl-6-chloropyridazine [myskinrecipes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Acetyl-6-chloropyridazine, CasNo.214701-31-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. Your Inquiry on 3-Acetyl-6-chloropyridazine | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. 3-Acetyl-6-chloropyridine | Properties, Uses, Safety Data & Supplier Information – High Purity Chemicals from China [pipzine-chem.com]
- 7. 3-Acetyl-6-chloropyridazine | 214701-31-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [molecular structure and formula of 3-Acetyl-6-chloropyridazine.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1372438#molecular-structure-and-formula-of-3-acetyl-6-chloropyridazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com